molecular formula C3H6ClNO B156328 Dimethylcarbamoyl chloride CAS No. 79-44-7

Dimethylcarbamoyl chloride

Cat. No.: B156328
CAS No.: 79-44-7
M. Wt: 107.54 g/mol
InChI Key: YIIMEMSDCNDGTB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Dimethylcarbamoyl chloride (DMCC; CAS 79-44-7) is a carbamoyl chloride derivative with the formula C₃H₆ClNO and a molecular weight of 107.6 g/mol. It is a colorless liquid at room temperature, with a boiling point of 64°C and a melting point of -33°C . Its reactivity stems from the electrophilic carbonyl chloride group, enabling it to act as a versatile intermediate in synthesizing carbamates, ureas, and pharmaceuticals .

Applications and Hazards DMCC is primarily used in the production of pharmaceuticals (e.g., neostigmine methylsulfate), pesticides, and dyes . However, it is classified by the International Agency for Research on Cancer (IARC) as Group 2A ("probably carcinogenic to humans") due to sufficient evidence of carcinogenicity in animal studies. Inhalation exposure in rats and hamsters induced nasal cavity carcinomas, while skin application caused tumors in mice . DMCC also exhibits genotoxicity, inducing DNA damage, mutations, and chromosomal aberrations in vitro and in vivo .

Preparation Methods

N,N-Dimethylformamide (DMF) Derivative Methods

Reaction with Phosphorus Trichloride and Thionyl Chloride

DMCC can be synthesized from DMF via a two-step process:

  • Phosphorus trichloride (PCl₃) reacts with DMF to form an intermediate, [(CH₃)₂N⁺=CHOPCl₂]Cl⁻.

  • Thionyl chloride (SOCl₂) chlorinates the intermediate, yielding DMCC .

This method avoids phosgene but introduces handling risks associated with PCl₃ and SOCl₂. No yield data are available, but the pathway is noted for its utility in small-scale syntheses.

Vilsmeier–Haack Reaction Byproduct Formation

DMCC forms incidentally in Vilsmeier–Haack reactions when DMF serves as a catalyst. The chlorinating agent’s reactivity dictates DMCC concentration:

Chlorinating AgentDMCC Concentration (ppm)
Thionyl chloride15–20
Oxalyl chloride5–10
Phosphorus oxychloride0–5

Base additives (e.g., triethylamine) elevate DMCC levels by stabilizing reactive intermediates . Post-reaction aqueous workup hydrolyzes residual DMCC to <3 ppm, mitigating toxicity risks .

Palladium-Catalyzed Carbonylation

A modern approach utilizes palladium catalysts to facilitate the reaction of chlorodimethylamine ((CH₃)₂NCl) with carbon monoxide (CO). Conducted at room temperature under pressure, this method achieves near-quantitative yields . The reaction pathway is summarized as:

(CH₃)₂NCl + COPd catalyst(CH₃)₂NCOCl\text{(CH₃)₂NCl + CO} \xrightarrow{\text{Pd catalyst}} \text{(CH₃)₂NCOCl}

This method is praised for its mild conditions and avoidance of phosgene, though scalability remains unverified.

Comparative Analysis of Synthesis Methods

MethodReagentsYield (%)ScalabilitySafety Concerns
Phosgene flow reactorCOCl₂, (CH₃)₂NH90–96IndustrialPhosgene toxicity
Batch process (toluene)COCl₂, (CH₃)₂NH55LaboratoryHydrolysis side reactions
DMF/PCl₃/SOCl₂DMF, PCl₃, SOCl₂N/ASmall-scalePCl₃/SOCl₂ hazards
Palladium catalysis(CH₃)₂NCl, CO~100ExperimentalCatalyst cost

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

DMCC reacts with nucleophiles via acyl chloride substitution, forming stable derivatives:

Alcohols and Phenols

  • Reacts with alcohols/phenols to form N,N-dimethylcarbamates, widely used in pharmaceuticals and agrochemicals :
    R OH+ClC O NMe2RO C O NMe2+HCl\text{R OH}+\text{ClC O NMe}_2\rightarrow \text{RO C O NMe}_2+\text{HCl}

    • Example: Reaction with 3-(dimethylamino)phenol yields neostigmine, an acetylcholinesterase inhibitor .

Amines and Thiols

  • Forms substituted ureas with amines and thiolourethanes with thiols :
    R NH2+ClC O NMe2R NH C O NMe2+HCl\text{R NH}_2+\text{ClC O NMe}_2\rightarrow \text{R NH C O NMe}_2+\text{HCl}

Diels-Alder Dienes

  • Conjugated aldehydes (e.g., crotonaldehyde) react with DMCC to form dienyl carbamates, serving as dienes in Diels-Alder reactions :
    \text{CH}_3\text{CH CHCHO}+\text{ClC O NMe}_2\rightarrow \text{CH}_2=CH-CH(O-C(O)NMe}_2)\text{ CHO}

Imidazoles and Triazoles

  • DMCC reacts with imidazoles/triazoles to form carbamoylazoles, intermediates in pharmaceutical synthesis .

Dimethylformamide (DMF)

  • DMCC reacts with DMF to form tetramethylformamidinium chloride, a precursor for tris(dimethylamino)methane :
    ClC O NMe2+HCONMe2[Me2N CH NMe2]+Cl\text{ClC O NMe}_2+\text{HCONMe}_2\rightarrow [\text{Me}_2\text{N CH NMe}_2]^+\text{Cl}^-

Alkali Metal Carboxylates

  • Forms dimethylamides when reacted with alkali metal carboxylates :
    RCOONa++ClC O NMe2R C O NMe2+NaCl\text{RCOO}^-\text{Na}^++\text{ClC O NMe}_2\rightarrow \text{R C O NMe}_2+\text{NaCl}

Solvolysis Mechanisms

DMCC undergoes solvolysis via an S<sub>N</sub>1 ionization pathway , supported by kinetic and isotopic studies :

Kinetic Solvent Isotope Effects (KSIE)

SubstrateSolventk<sub>H</sub>/k<sub>D</sub>Mechanism
DMCCMethanol/MeOD1.21 ± 0.02Ionization
DMCCH<sub>2</sub>O/D<sub>2</sub>O1.27 ± 0.02Ionization

Grunwald-Winstein Correlation

Linear free-energy relationships confirm an ionization-dominated mechanism with moderate nucleophilic assistance :
log(k/ko)=0.61NT+0.74YCl\log(k/k_o)=0.61N_T+0.74Y_{Cl}

Hydrolysis and Stability

  • Rapid hydrolysis in water yields dimethylcarbamic acid and HCl :
    ClC O NMe2+H2OHO C O NMe2+HCl\text{ClC O NMe}_2+\text{H}_2\text{O}\rightarrow \text{HO C O NMe}_2+\text{HCl}

    • Half-life of 6 minutes at 0°C , with ≤3 ppm DMCC remaining after aqueous workup .

Hydrolysis Rate by Chlorination Reagent

ReagentDMCC Formation (ppm)
Thionyl chloride≤20
Oxalyl chlorideModerate
Phosphorus oxychlorideLow

Scientific Research Applications

Pharmaceutical Applications

DMCC serves as a crucial intermediate in the synthesis of several pharmaceutical compounds:

  • Carbamate Drugs: It is primarily used in the production of carbamate-based drugs, which function as acetylcholinesterase inhibitors. Examples include neostigmine, used in treating myasthenia gravis .
  • Anticancer Agents: Research indicates that DMCC can induce apoptosis in human lung adenocarcinoma cells when used in conjunction with T-type calcium channel antagonists .

Case Study: Neostigmine Synthesis

Neostigmine is synthesized using DMCC through a multi-step reaction involving quaternization with methyl bromide. This process highlights DMCC's role in developing medications that improve neuromuscular transmission .

Agricultural Applications

In agriculture, DMCC is instrumental in creating various pesticides:

  • Insecticides: It is a precursor for dimethyl carbamate insecticides such as pirimicarb and triazamate, which inhibit acetylcholinesterase activity in pests .
  • Herbicides and Fungicides: The compound is also involved in synthesizing herbicides and fungicides that enhance crop protection.

Data Table: Pesticides Derived from DMCC

Pesticide NameActive IngredientMechanism of Action
PirimicarbDimethyl carbamateAcetylcholinesterase inhibitor
TriazamateDimethyl carbamateAcetylcholinesterase inhibitor

Industrial Applications

DMCC finds applications beyond pharmaceuticals and agriculture:

  • Dyes Production: It acts as an intermediate in synthesizing various dyes, contributing to the textile and chemical industries .
  • Rocket Fuel: DMCC is also utilized in producing unsymmetrical dimethylhydrazine (UDMH), a component of rocket fuel .

Safety and Toxicological Considerations

Due to its high toxicity, DMCC poses significant health risks:

  • Carcinogenicity: Animal studies have shown that inhalation exposure leads to nasal tumors in rats and hamsters, suggesting potential carcinogenic effects on humans .
  • Genotoxicity: DMCC exhibits genotoxic properties, including DNA strand breaks and chromosomal aberrations in cultured cells .

Summary of Toxicological Findings

Study TypeFindings
Inhalation StudiesNasal tumors in rats and hamsters
Skin ApplicationTumor development in mice
Genotoxicity StudiesInduction of DNA damage

Comparison with Similar Compounds

Comparison with Similar Carbamoyl Chlorides

Carbamoyl chlorides share a common functional group (R₂NC(O)Cl) but differ in substituents, which influence their reactivity, applications, and toxicity. Below is a detailed comparison:

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Dimethylcarbamoyl chloride C₃H₆ClNO 107.6 64 Pharmaceuticals, pesticides, CO₂ adsorption materials
Diisopropylcarbamoyl chloride C₇H₁₄ClNO 163.65 75–78 Organic synthesis intermediates
N,N-Diethylcarbamoyl chloride C₅H₁₀ClNO 135.6 85–87 Impurity in neostigmine synthesis

Table 2: Reactivity and Stability

Compound Hydrolysis Rate Stability in Water Key Reactivity Pathways
This compound Rapid Unstable Reacts with alcohols, amines, and phenols to form carbamates/ureas
Diisopropylcarbamoyl chloride Moderate Moderate Less reactive due to steric hindrance from isopropyl groups
N,N-Diethylcarbamoyl chloride Rapid Unstable Similar to DMCC but forms ethyl-substituted derivatives

Table 3: Toxicological Profiles

Compound Carcinogenicity (IARC) Genotoxicity Evidence Key Health Risks
This compound Group 2A DNA damage, mutations, chromosomal aberrations Nasal/skin tumors in animals; occupational exposure risks
Diisopropylcarbamoyl chloride Not classified Limited data No significant carcinogenicity reported
N,N-Diethylcarbamoyl chloride Not classified Insufficient data Minor impurity with no direct toxicity data

Key Research Findings

Toxicological Studies

Biological Activity

Dimethylcarbamoyl chloride (DMCC) is a chemical compound with significant biological activity, particularly noted for its genotoxic and carcinogenic properties. This article discusses its biological effects, including case studies, research findings, and a summary of its mechanisms of action.

This compound is primarily used as a reagent in organic synthesis, particularly in the formation of dimethyl carbamates, which have various pharmacological applications. Its chemical structure allows it to act as an alkylating agent, leading to DNA damage through direct interaction with nucleophilic sites in DNA. This property underlies its mutagenic and carcinogenic potential.

Key reactions include:

  • Alkylation of DNA, leading to mutations.
  • Induction of chromosomal aberrations in mammalian cells.
  • Formation of reactive intermediates that can cause cellular damage.

Genotoxicity and Carcinogenicity

Numerous studies have established DMCC's role as a genotoxic agent. It has been shown to induce DNA damage and mutations in various organisms, including bacteria and fungi.

In Vitro Studies

  • Bacterial Mutagenesis: DMCC has been reported to induce mutations in E. coli strains, demonstrating its potential as a mutagenic agent .
  • Mammalian Cell Studies: In Chinese hamster ovary (CHO) cells, DMCC caused chromosomal aberrations and DNA strand breaks .

In Vivo Studies

  • Animal Carcinogenicity: Research indicates that DMCC is carcinogenic in laboratory animals. For instance:
    • A study involving female mice showed that topical application led to the development of skin tumors (32 out of 50 mice developed tumors) .
    • Inhalation studies with rats revealed an incidence of nasal cancer (12% at 480 days, increasing to 17% at 600 days) .
    • Syrian golden hamsters exposed via inhalation developed squamous-cell carcinomas in the nasal cavity .

Summary of Key Findings

Study TypeOrganismExposure MethodFindings
In VitroE. coliAgar plate testInduced mutations
In VitroCHO cellsCell cultureInduced chromosomal aberrations
In VivoMiceTopical application32/50 developed skin tumors
In VivoRatsInhalation12% nasal cancer incidence
In VivoHamstersInhalationSquamous-cell carcinoma observed

Case Studies

  • Skin Tumor Induction in Mice:
    • A study conducted by Van Duuren et al. (1987) demonstrated that continuous exposure via skin application resulted in a high incidence of tumors at the site of administration.
  • Nasal Carcinomas in Rats:
    • Snyder et al. (1986) reported significant tumor development in rats subjected to inhalation exposure over an extended period.
  • Genotoxic Effects on Drosophila:
    • DMCC was shown to induce sex-linked recessive lethal mutations in Drosophila melanogaster, highlighting its mutagenic effects across different species .

Q & A

Basic Research Questions

Q. What are the primary safety considerations when handling DMCC in laboratory settings?

DMCC reacts vigorously with water, moisture, and oxidizing agents, producing toxic gases (e.g., hydrogen chloride and dimethylamine) . Key safety protocols include:

  • Storing DMCC in airtight containers under anhydrous conditions.
  • Using dry chemical extinguishers for fires (avoid water) .
  • Implementing engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize inhalation and dermal exposure .
  • Training personnel on emergency procedures, including spill containment and decontamination .

Q. Which standard assays are recommended for initial genotoxicity screening of DMCC?

The Salmonella/microsome (Ames) test is a validated method for detecting mutagenicity, with DMCC showing positive results in bacterial systems . Additional assays include:

  • Chromosomal aberration tests in mammalian cells (e.g., Chinese hamster ovary cells), which DMCC induces .
  • Micronucleus assays in vivo (e.g., mouse bone marrow), where DMCC increases micronuclei frequency . Note: Conflicting results in sister chromatid exchange assays highlight the need for multiple complementary tests .

Advanced Research Questions

Q. How can conflicting genotoxicity data across experimental systems be reconciled?

Discrepancies arise from DMCC’s rapid hydrolysis in aqueous environments, which reduces its reactivity in certain assays (e.g., Drosophila feeding studies) . Methodological adjustments include:

  • Using non-aqueous solvents or direct injection to maintain DMCC stability.
  • Validating results with in vitro systems that mimic physiological conditions (e.g., rat hepatocyte cultures) .
  • Quantifying DNA adducts (e.g., 6-dimethylcarbamyloxy-2′-deoxyguanosine) to confirm alkylating activity .

Q. What experimental design parameters are critical for inhalation carcinogenicity studies with DMCC?

Key parameters derived from rodent studies :

ParameterValue/Consideration
Exposure concentration1 ppm (4.4 mg/m³)
Duration6 hours/day, 5 days/week for 6 weeks
Model organismRats (nasal tumors) and hamsters (localized tumors)
EndpointsHistopathology of nasal mucosa, tumor incidence
  • Include controls for spontaneous tumor rates and monitor hydrolysis byproducts.

Q. What mechanistic evidence supports DMCC’s classification as a Group 2A carcinogen?

DMCC is a direct-acting alkylating agent that forms DNA adducts (e.g., 4-dimethylaminothymidine) and induces mutations in somatic cells . Critical findings include:

  • DNA damage : Strand breaks and chromosomal aberrations in mammalian cells .
  • In vivo carcinogenicity : Nasal squamous carcinomas in rats and skin tumors in mice via topical application .
  • Lack of transfection activity : Tumors induced by DMCC do not transform NIH 3T3 cells, suggesting non-viral mechanisms .

Q. Methodological Guidance Tables

Table 1: Comparison of Genotoxicity Assays for DMCC

Assay TypeSystemResultReference
Ames testSalmonellaPositive (mutagenic)
Chromosomal aberrationCHO cellsPositive
Sister chromatid exchangeIn vitroConflicting results
MicronucleusMouse bone marrowPositive

Table 2: Carcinogenicity Study Design (Rodent Models)

SpeciesExposure RouteTumor TypeIncidence RateReference
RatInhalationNasal squamous carcinoma12% (vs. 0% control)
MouseTopicalSkin squamous carcinoma50/99 exposed

Properties

IUPAC Name

N,N-dimethylcarbamoyl chloride
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InChI

InChI=1S/C3H6ClNO/c1-5(2)3(4)6/h1-2H3
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InChI Key

YIIMEMSDCNDGTB-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)Cl
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Molecular Formula

C3H6ClNO
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DSSTOX Substance ID

DTXSID1020512
Record name Dimethylcarbamoyl chloride
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Molecular Weight

107.54 g/mol
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Physical Description

Dimethylcarbamoyl chloride appears as a colorless to yellow liquid with a pungent odor. Burns to skin, eyes and mucous membranes. A lachrymator. Used to make dyes and pharmaceuticals., Clear, colorless liquid; [NIOSH] Noxious odor; [ACGIH], Clear, colorless liquid.
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Boiling Point

329 to 333 °F at 760 mmHg (NTP, 1992), 167 °C, 329 °F
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Flash Point

155 °F (NTP, 1992), Flash point: not available, 155 °F
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Solubility

Decomposes (NTP, 1992), Reacts
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Density

1.168 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.168 g/cu cm @ 25 °C, 1.17
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Vapor Density

3.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.73 (Air = 1), 3.73
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Vapor Pressure

1.95 [mmHg], 1.95 mm Hg @ 25 °C
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Color/Form

Clear, colorless liquid.

CAS No.

79-44-7
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Melting Point

-27 °F (NTP, 1992), -33 °C, -27 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Dimethylcarbamoyl chloride
Dimethylcarbamoyl chloride
Dimethylcarbamoyl chloride
Dimethylcarbamoyl chloride
Dimethylcarbamoyl chloride
Dimethylcarbamoyl chloride

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